

Application Note & Protocol: Synthesis of 1-Methylpiperidine-4-carboxylic Acid from Isonipecotic Acid

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Compound of Interest

Compound Name: 1-Methylpiperidine-4-carboxylic acid

Cat. No.: B1333780

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Introduction

1-Methylpiperidine-4-carboxylic acid is a valuable heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical intermediates. This document outlines a detailed protocol for the synthesis of **1-methylpiperidine-4-carboxylic acid** from isonipecotic acid (piperidine-4-carboxylic acid) via N-methylation. The primary method described is a reductive amination reaction, specifically the Eschweiler-Clarke reaction, which employs formaldehyde as the methyl source and formic acid as the reducing agent.^{[1][2]} This method is advantageous as it is a one-pot reaction that selectively yields the tertiary amine without the formation of quaternary ammonium salts.^{[1][3]}

Reaction Principle

The synthesis proceeds via the Eschweiler-Clarke reaction.^[2] Initially, isonipecotic acid, a secondary amine, reacts with formaldehyde to form an intermediate iminium ion.^{[3][4]} Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the N-methylated product, **1-methylpiperidine-4-carboxylic acid**, with the concurrent release of carbon dioxide.^{[1][3]}

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of **1-methylpiperidine-4-carboxylic acid** and its hydrochloride salt.

Product	Starting Materials	Reagents	Catalyst	Yield	Reference
1-Methylpiperidine-4-carboxylic acid	Isonipecotic acid, Formaldehyde	Hydrogen	10% Pd/C	98.1%	[5]
1-Methylpiperidine-4-carboxylic acid hydrochloride	Isonipecotic acid, Formaldehyde	Formic acid	10% Pd/C	91%	[6]

Experimental Protocol

This protocol is based on established methods for the N-methylation of isonipecotic acid.[5][6]

Materials and Reagents:

- Isonipecotic acid
- Formaldehyde (37% aqueous solution)
- Formic acid
- Palladium on activated carbon (10% Pd/C)
- Purified water
- Concentrated hydrochloric acid (for hydrochloride salt formation)
- Acetonitrile

- Ethanol

Procedure 1: Synthesis of **1-Methylpiperidine-4-carboxylic acid**[5]

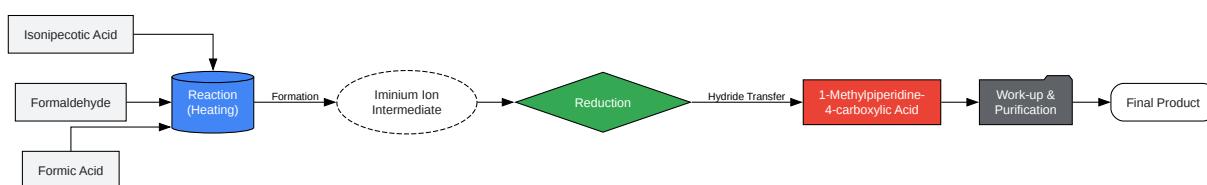
- Reaction Setup: In a stainless steel hydrogenation reactor, add isonipecotic acid (1 kg, 7.74 mol), a wet 10% Pd/C catalyst (55% paste, 100 g), and 10 L of water.
- Addition of Reagents: Add formaldehyde (37% aqueous solution, 720 g, 8.87 mol).
- Hydrogenation: Pressurize the reactor with hydrogen gas to 3 bar.
- Reaction: Stir the mixture at 200-2500 rpm at a temperature of 16-25°C overnight.
- Work-up:
 - Once the reaction is complete, filter the mixture to remove the catalyst.
 - Wash the filtrate with 500 mL of water.
 - Concentrate the combined filtrates under vacuum.
 - Perform azeotropic distillation with ethanol (2 x 1 L) to remove any residual water.
- Drying: Dry the resulting solid under vacuum at 50°C overnight to yield **1-methylpiperidine-4-carboxylic acid** as an off-white solid (1087 g, 98.1% yield).

Procedure 2: Synthesis of **1-Methylpiperidine-4-carboxylic acid** hydrochloride (Eschweiler-Clarke)[6]

- Reaction Setup: Charge a reaction vessel with isonipecotic acid, palladium catalyst, and purified water.
- Heating: Heat the mixture to 90-95°C.
- Addition of Reagents: Charge formic acid and formaldehyde to the vessel.
- Cooling: After the reaction is complete, cool the mixture to 20-30°C.
- Filtration: Filter the reaction mixture and wash the filter cake with purified water.

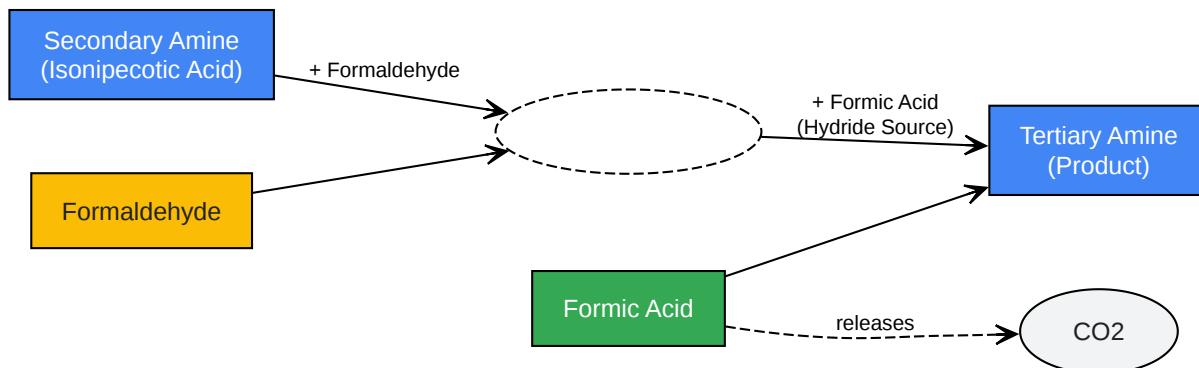
- Concentration: Concentrate the combined filtrates.
- Salt Formation:
 - Adjust the temperature to 65-75°C.
 - Add concentrated hydrochloric acid.
 - Add acetonitrile at a temperature $\geq 70^{\circ}\text{C}$.
- Purification and Drying:
 - Concentrate the solution.
 - Add more acetonitrile and concentrate again.
 - Cool the mixture to 20-25°C and stir for 1-2 hours.
 - Filter the mixture and wash the filter cake with acetonitrile.
 - Dry the product at up to 50°C.

Visualizations



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Caption: Workflow for the synthesis of **1-methylpiperidine-4-carboxylic acid**.

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Caption: Mechanism of the Eschweiler-Clarke N-methylation reaction.

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